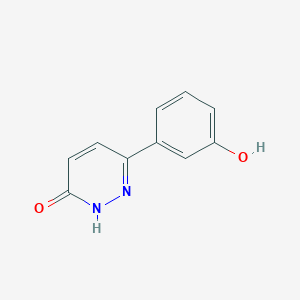

6-(3-hydroxyphenyl)pyridazin-3(2H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-hydroxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)12-11-9/h1-6,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJJVTCGDNXMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601002 | |

| Record name | 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147849-75-0 | |

| Record name | 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Computational and Theoretical Investigations of 6 3 Hydroxyphenyl Pyridazin 3 2h One and Pyridazinone Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of pyridazinone systems. These methods allow for a detailed analysis of molecular geometry, electronic structure, and reactivity descriptors.

Density Functional Theory (DFT) has become a popular quantum mechanical method for investigating the physical and chemical properties of molecules. indexcopernicus.comijsr.net It is frequently employed to study the molecular structures and electronic characteristics of pyridazinone derivatives. gsconlinepress.com Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G**, to optimize molecular geometries and compute various quantum chemical parameters. nih.govresearchgate.netmdpi.com These parameters, including the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), and global hardness (η), provide a framework for understanding the relationship between molecular structure and chemical reactivity. gsconlinepress.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.orgresearchgate.net

The energies of these frontier orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of molecular reactivity and stability. researchgate.net A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite electrons from the HOMO to the LUMO. indexcopernicus.commdpi.com Molecules with lower ΔE values are more polarizable and are typically associated with higher chemical reactivity. researchgate.net In studies of various pyridazinone derivatives, DFT calculations have been used to determine these FMO energy values to correlate them with observed biological or chemical activity. mdpi.comresearchgate.net For example, a higher EHOMO value suggests a greater tendency to donate electrons, which can be crucial for certain reaction mechanisms and interactions with biological receptors. gsconlinepress.com

Table 1: Calculated Quantum Chemical Parameters for Example Pyridazinone Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridazinone Derivative 1 | -6.5 | -1.2 | 5.3 |

| Pyridazinone Derivative 2 | -6.8 | -1.5 | 5.3 |

| Pyridazinone Derivative 3 | -7.1 | -1.8 | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values found in computational studies of pyridazinone derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.dewolfram.com The MEP map is color-coded to indicate different potential regions: red areas represent regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote regions of most positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de Green and yellow areas represent intermediate potential values.

For pyridazinone derivatives, MEP analysis helps identify the most likely sites for intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic attacks. mdpi.comresearchgate.net Studies on various pyridazinone compounds show that the regions around the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring are typically the most electronegative (red or yellow), indicating their role as primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.netresearchgate.net The MEP surface provides crucial insights into how a molecule like 6-(3-hydroxyphenyl)pyridazin-3(2H)-one might interact with a receptor pocket or other molecules. mdpi.com

The pyridazinone ring can exist in different tautomeric forms, most commonly the lactam (keto) form, pyridazin-3(2H)-one, and the lactim (enol) form, pyridazin-3-ol. nih.gov The equilibrium between these forms is a critical aspect of their chemistry and can significantly influence their reactivity and biological activity.

Theoretical studies using DFT have been conducted to investigate the tautomeric conversion of pyridazin-3(2H)-one to pyridazin-3-ol. nih.govresearchgate.net In the gas phase, the direct transfer of a hydrogen atom involves a high activation energy (around 42.64 kcal/mol) due to the strained four-membered transition state. nih.govresearchgate.net A more favorable pathway involves the formation of a dimer, which facilitates a double hydrogen transfer with a much lower activation energy (around 14.66 kcal/mol). nih.govresearchgate.net

The surrounding solvent environment plays a crucial role in tautomeric equilibrium. Computational models incorporating solvent effects (both implicit and explicit) have shown that polar, protic solvents can significantly lower the activation energy for the tautomerization process. nih.govresearchgate.net This is because protic solvents can participate in the hydrogen transfer mechanism, for instance, by forming hydrogen bond bridges. The choice of solvent can be so influential that it can determine the final product in a synthetic pathway. oup.com For this compound, both the pyridazinone ring and the hydroxyphenyl group can exhibit tautomerism, and the stability of different tautomers would be highly dependent on the solvent environment.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Molecular Modeling and Simulation Studies

Beyond quantum chemical calculations on isolated molecules, molecular modeling techniques are used to simulate the interactions of pyridazinone derivatives with larger biological systems, which is essential for applications like drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. wjarr.comamazonaws.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interaction. wjarr.comresearchgate.net The process involves placing the ligand in the binding site of the receptor and calculating a score, typically representing the binding free energy, which indicates the strength of the interaction. wjarr.com

Pyridazinone derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors for various biological targets. nih.govnih.govnih.gov These studies have investigated their binding to enzymes implicated in cancer, inflammation, and microbial infections. nih.govrjptonline.orgsemanticscholar.org For example, docking studies have provided insights into how pyridazinone-based compounds interact with the active site of enzymes like VEGFR-2, a key target in cancer therapy. nih.gov The results of these simulations highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. amazonaws.comresearchgate.net Such studies are crucial for the rational design of more potent and selective pyridazinone-based therapeutic agents. wjarr.com

V. Structure Activity Relationship Sar Analysis of 6 3 Hydroxyphenyl Pyridazin 3 2h One Derivatives

Correlation of Substituent Effects on the Pyridazinone Ring with Biological Outcomes

Modifications to the pyridazinone ring, particularly at the N-2, C-4, C-5, and C-6 positions, have profound effects on the biological profiles of these derivatives.

Substitutions at the N-2 position of the pyridazinone ring are a common strategy to modulate pharmacological activity. Introducing various moieties at this position can influence properties like solubility, receptor affinity, and metabolic stability. For instance, the introduction of alkyl groups, acetyl hydrazones, or larger heterocyclic fragments has been shown to alter analgesic and anti-inflammatory activities. sarpublication.comnih.gov Studies on 4,6-diphenyl-3(2H)-pyridazinones revealed that substituting the N-2 position with 4-arylpiperazin-1-yl-carbonylalkyl moieties resulted in compounds with significant analgesic and anti-inflammatory properties. sarpublication.com Similarly, N-2 substituted 4,5-dihalo-pyridazinones demonstrated good analgesic activity, often without the ulcerogenic side effects associated with common non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Alterations at the C-4 and C-5 positions also play a critical role. Saturation of the C4-C5 bond to form 4,5-dihydropyridazinones is a common structural motif in many biologically active compounds, including cardiotonic agents. researchgate.netnih.gov The introduction of substituents at these positions can create chiral centers, leading to stereoselective interactions with biological targets. For example, in a series of 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives developed as cardiotonic agents, substituents on the phenyl ring attached at C-6 were found to be crucial for activity. nih.gov Furthermore, studies on phosphodiesterase 4 (PDE4) inhibitors showed that pyridazinones bearing an indole (B1671886) moiety at the C-4 position exhibited greater inhibitory activity compared to their 4,5-dihydro counterparts. nih.gov

The following table summarizes the effects of various substituents on the pyridazinone ring on different biological activities.

| Position of Substitution | Substituent Type | Observed Biological Activity | Reference Compound Class |

| N-2 | 4-Arylpiperazin-1-yl-carbonylalkyl | Analgesic, Anti-inflammatory | 4,6-Diphenyl-3(2H)-pyridazinones |

| N-2 | Alkyl groups (e.g., methyl, propyl) | COX-2 Inhibition, Analgesic | 6-Benzyl/Benzoyl-pyridazin-3(2H)-ones nih.gov |

| N-2 | Acetyl hydrazones | Analgesic, Anti-inflammatory | 6-Substituted-3(2H)-pyridazinones |

| N-2 | Hydrogen (N-H) | Optimal PDE4B Affinity | 4-Indolyl-6-methylpyridazinones nih.gov |

| C-4, C-5 | Halogenation (e.g., Cl, Br) | Analgesic | 2-Substituted-6-phenyl-3(2H)-pyridazinones |

| C-4 | Indole moiety | PDE4 Inhibition | 6-Methylpyridazin-3(2H)-ones nih.gov |

Impact of Modifications on the Hydroxyphenyl Moiety and its Position on Pharmacological Profiles

The nature and position of substituents on the 6-phenyl ring are critical determinants of the pharmacological activity of pyridazinone derivatives. The hydroxyl group in 6-(3-hydroxyphenyl)pyridazin-3(2H)-one serves as a hydrogen bond donor and acceptor, which can be vital for target binding.

The position of the hydroxyl group (ortho, meta, or para) significantly impacts the molecule's electronic properties and spatial arrangement, thereby affecting its interaction with target proteins. While the specific SAR for the 3-hydroxy position is a key area of investigation, studies on related compounds provide valuable insights. For example, in the development of cardiotonic agents based on the 6-phenyl-4,5-dihydropyridazinone scaffold, various substituents have been explored at the para-position of the phenyl ring. The introduction of groups like amino and nitro-substituted benzamides at the para-position of the phenyl ring led to compounds with clear cardiotonic effects. nih.gov

Replacing or modifying the hydroxyl group can drastically alter the compound's biological profile. For instance, converting the hydroxyl to a methoxy (B1213986) group, as seen in 6-(4-methoxyphenyl)-pyridazinone derivatives, has been explored for analgesic properties. sarpublication.com The introduction of electron-withdrawing groups, such as fluoro or chloro, or electron-donating groups like methyl on the phenyl ring has been shown to modulate anti-inflammatory and analgesic activities in various pyridazinone series. nih.gov For example, in one study, a chloro substitution on the phenyl ring resulted in greater anti-inflammatory activity compared to a methyl substitution. nih.gov

This table illustrates how modifications to the 6-phenyl ring influence biological outcomes in related pyridazinone structures.

| Phenyl Ring Position | Substituent | Resulting Biological Activity | Reference Compound Class |

| Para | 4-Amino-3-methyl-N-phenyl)benzamide | Cardiotonic | 6-Phenyl-4,5-dihydropyridazinones nih.gov |

| Para | 3-Methyl-4-nitro-N-phenyl)benzamide | Cardiotonic | 6-Phenyl-4,5-dihydropyridazinones nih.gov |

| Para | Chloro | Anti-inflammatory | 5-Benzyl-3-phenyl-1,6-dihydropyridazinones nih.gov |

| Para | Fluoro | Anti-inflammatory | 5-Benzyl-3-phenyl-1,6-dihydropyridazinones nih.gov |

| Para | Methoxy | Analgesic | 6-Aryl-pyridazinones sarpublication.com |

Identification of Key Pharmacophoric Features for Specific Target Interactions

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the this compound scaffold, key pharmacophoric features can be identified that contribute to its diverse biological activities. researchgate.net

The core pharmacophore generally consists of:

A Hydrogen Bond Acceptor: The carbonyl group (C=O) at the C-3 position of the pyridazinone ring is a prominent hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group at the N-2 position can act as a hydrogen bond donor. This feature is crucial for interactions with targets like PDE4B, where the N-H derivative was found to be optimal for affinity. nih.gov

An Aromatic/Hydrophobic Region: The phenyl ring at the C-6 position provides a necessary hydrophobic and aromatic feature, enabling π-π stacking or hydrophobic interactions within the target's binding pocket.

A Second Hydrogen Bond Donor/Acceptor: The hydroxyl group on the phenyl ring (as in the parent compound) adds another crucial point for hydrogen bonding, enhancing binding affinity and specificity.

For cardiotonic activity, particularly as phosphodiesterase III (PDE III) inhibitors, the 6-phenyl-3(2H)-pyridazinone structure is a well-established pharmacophore. researchgate.net The key interactions often involve the pyridazinone ring mimicking the purine (B94841) ring of endogenous ligands like cAMP, while the substituted phenyl group occupies an adjacent hydrophobic pocket in the enzyme's active site.

For anti-inflammatory activity via COX-2 inhibition, the pyridazinone core can interact with key residues in the enzyme's active site. The substituted aryl group at the C-6 position often fits into a hydrophobic side pocket of the COX-2 enzyme, a feature that contributes to selectivity over COX-1. nih.gov

Stereochemical Considerations and Their Influence on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of pyridazinone derivatives, especially when chiral centers are present. The introduction of a substituent at the C-4 or C-5 position of a saturated or partially saturated pyridazinone ring can create one or more stereocenters.

The influence of stereochemistry is exemplified by the cardiotonic drug Levosimendan, a 4,5-dihydropyridazinone derivative. Levosimendan has a chiral center at the C-4 position of the pyridazinone ring. It has been demonstrated that the biological activity resides almost exclusively in the (R)-enantiomer, which is significantly more potent as a calcium sensitizer (B1316253) than the (S)-enantiomer. researchgate.net This highlights that the three-dimensional arrangement of the atoms is critical for optimal interaction with the target protein, in this case, cardiac troponin C.

Similarly, in a study of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, the presence of a methyl group at the C-4 position was investigated for its effect on cardiotonic activity. nih.gov While the study did not separate the enantiomers, it is highly probable that one enantiomer would exhibit greater activity than the other due to the specific spatial orientation required for receptor binding.

Vi. Future Directions and Research Perspectives for 6 3 Hydroxyphenyl Pyridazin 3 2h One

Advanced Rational Design and Lead Compound Optimization Strategies

The foundation for future research on 6-(3-hydroxyphenyl)pyridazin-3(2H)-one lies in advanced rational design and strategic lead optimization. Building upon the existing knowledge of the pyridazinone core, researchers can employ structure-activity relationship (SAR) studies to guide the synthesis of novel analogues with enhanced potency and selectivity. miragenews.com The goal is to modify the this compound structure to improve its pharmacological profile.

Key optimization strategies would include:

Bioisosteric Replacement: Replacing the urea (B33335)/thiourea moieties, often found in active pyridazinone derivatives, with other functional groups like sulfonamides to explore potential improvements in antimicrobial and anticancer activities. nih.gov

Scaffold Hopping and Fusion: Incorporating the pyridazinone nucleus into fused bi- or tricyclic systems can result in a wide range of pharmacological effects, including anti-inflammatory, analgesic, and cardiovascular-protective activities. mdpi.comresearchgate.net

Structure-Guided Design: Utilizing high-resolution structural data from techniques like cryo-electron microscopy to understand the binding modes of pyridazinone inhibitors with their target proteins. This information can drive the optimization of absorption, distribution, metabolism, and excretion (ADME) properties to develop compounds suitable for in vivo efficacy studies. nih.govacs.org

A systematic approach to modifying the phenyl and pyridazinone rings will be crucial. For instance, altering substituents on the phenyl ring could modulate the compound's interaction with specific biological targets, a common strategy in developing targeted therapies. nih.gov

| Strategy | Objective | Example Approach | Potential Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Identify key functional groups for biological activity. | Systematic modification of substituents on the hydroxyphenyl and pyridazinone rings. | Enhanced potency and target selectivity. miragenews.com |

| Bioisosteric Replacement | Improve pharmacokinetic properties and biological activity. | Replacing a key moiety with a group of similar physical or chemical properties (e.g., urea with sulfonamide). nih.gov | Novel agents with dual antimicrobial and antiproliferative activities. nih.gov |

| Fused Ring Systems | Expand the range of pharmacological effects. | Synthesizing tricyclic pyridazinone-based compounds. mdpi.com | Derivatives with anti-inflammatory, analgesic, or cardiovascular-protective properties. researchgate.net |

Integration of Cutting-Edge Experimental and Computational Methodologies in Drug Discovery

The synergy between experimental and computational techniques is revolutionizing drug discovery. nih.gov For this compound, this integrated approach can accelerate the identification of promising drug candidates while reducing costs. nih.gov

Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling can predict the binding affinity and mode of interaction of pyridazinone derivatives with various biological targets. nih.govmdpi.commdpi.com These in silico tools allow for the virtual screening of large compound libraries and the rational design of new molecules with desired properties. nih.gov For example, docking studies have been used to investigate the interactions of pyridazinone derivatives with enzymes like VEGFR-2, COX-1, and COX-2, providing insights into their inhibitory mechanisms. nih.govmdpi.com

Experimental approaches remain indispensable for validating computational predictions. High-throughput screening (HTS) can rapidly assess the biological activity of newly synthesized compounds. Advanced spectroscopic and crystallographic techniques can then be used to determine the precise interactions between the lead compound and its target. nih.govacs.org Furthermore, experimental solubility studies, like those performed on 6-phenyl-pyridazin-3(2H)-one in various solvents, are crucial for understanding and improving the compound's formulation and bioavailability. researchgate.netmdpi.com

The future of research in this area will likely involve a continuous feedback loop between computational prediction and experimental validation, creating a more efficient and effective drug development pipeline. nih.govresearchgate.net

Expanding the Therapeutic Spectrum of Pyridazinone Derivatives

The pyridazinone core is a "privileged scaffold" known to be a component of molecules with a vast array of pharmacological activities. mdpi.com While research has identified anti-inflammatory, anticancer, and antimicrobial properties, the full therapeutic potential of derivatives of this compound is likely much broader. miragenews.comontosight.ai

Future research should aim to explore new therapeutic applications by screening these compounds against a wider range of biological targets. Potential areas of investigation include:

Neurodegenerative Diseases: Some pyridazinone derivatives have shown neuroprotective properties. miragenews.com Specifically, 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives have been evaluated as multifunctional agents against Alzheimer's disease, showing potential as acetylcholinesterase inhibitors, antioxidants, and anti-neuroinflammation agents. nih.gov

Cardiovascular Diseases: Pyridazinone-based molecules have been investigated for various cardiovascular effects, including positive inotropic, antihypertensive, and vasodilator activities. mdpi.comnih.govnih.gov

Viral Infections: The structural diversity of pyridazinones makes them candidates for antiviral drug discovery. nih.govmdpi.com

Diabetes: Certain pyridazinone scaffolds have been rationally designed to yield derivatives with dual inhibitory activity against alpha-amylase and alpha-glucosidase, suggesting a potential role in managing diabetes. researchgate.net

This exploration could lead to the repurposing of existing compounds or the development of entirely new classes of drugs for diseases with unmet medical needs. nih.gov

| Therapeutic Area | Observed Activity in Pyridazinone Scaffolds | Potential for this compound Derivatives |

|---|---|---|

| Oncology | Anticancer, anti-proliferative, VEGFR-2 inhibition. nih.govnih.gov | Development of targeted cancer therapies. |

| Inflammation | Anti-inflammatory, analgesic, COX-2 inhibition. mdpi.comnih.govnih.gov | Creation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. researchgate.net |

| Infectious Diseases | Antimicrobial, antibacterial. nih.govmdpi.com | Discovery of new agents to combat antibiotic-resistant pathogens. |

| Neurology | Neuroprotective, MAO-B inhibition, potential for Alzheimer's treatment. miragenews.comnih.govnih.gov | Development of drugs for neurodegenerative disorders. |

| Cardiology | Vasodilator, antihypertensive, cardiotonic. mdpi.comnih.govnih.gov | Treatment of hypertension and other cardiovascular diseases. |

Elucidation of Novel and Undiscovered Mechanisms of Action

A deeper understanding of how this compound and its derivatives exert their biological effects is critical for their future development. While some mechanisms, such as the inhibition of specific enzymes like COX-2 or various kinases, have been identified for certain pyridazinones, many of their molecular targets remain unknown. nih.govnih.gov

Future research should focus on:

Target Deconvolution: Employing techniques like chemical proteomics and affinity chromatography to identify the direct binding partners of active pyridazinone compounds within the cell.

Pathway Analysis: Using transcriptomics and proteomics to understand the broader cellular pathways that are modulated by these compounds. This can reveal off-target effects and uncover unexpected therapeutic opportunities.

Enzyme Inhibition Profiling: Screening against panels of kinases, proteases, and other enzymes to identify novel inhibitory activities. For example, pyridazinone derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), phosphodiesterase type 4 (PDE4), and N-formyl peptide receptors (FPR), suggesting a wide range of potential targets. nih.govnih.gov

Uncovering novel mechanisms of action will not only provide a stronger scientific basis for the development of this compound-based therapies but could also reveal new druggable targets for a variety of diseases.

Exploration of Non-Pharmacological Applications of Pyridazinone-Containing Polymers

The utility of the pyridazinone heterocycle is not limited to pharmacology. The chemical properties of this scaffold make it a valuable building block for materials science, particularly in the synthesis of novel polymers.

A recent strategy has focused on the polymer-supported synthesis of pyridazine (B1198779) derivatives, which allows for higher reaction rates and wider reaction conditions due to a more stable attachment of the molecule to the polymer support. taylorfrancis.com This breakthrough in solid-phase heterocyclic chemistry opens up new avenues for creating functional materials. taylorfrancis.com

Future research in this area could explore:

Development of Smart Polymers: Creating polymers that respond to specific environmental stimuli (e.g., pH, temperature, light) by incorporating the pyridazinone moiety as a responsive unit.

Biomaterials and Drug Delivery: Designing pyridazinone-containing polymers for biomedical applications, such as controlled-release drug delivery systems or scaffolds for tissue engineering.

Agrochemicals: Investigating the potential of pyridazinone derivatives in agriculture, as the scaffold has been associated with herbicidal and insecticidal activities. scispace.com

The exploration of these non-pharmacological applications represents a significant opportunity to broaden the impact of pyridazinone chemistry beyond the realm of medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-(3-hydroxyphenyl)pyridazin-3(2H)-one derivatives, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with diketones or ketoesters. For example, ultrasound-assisted methods using eco-friendly solvents (e.g., ethanol/water mixtures) under controlled temperature (50–70°C) can enhance reaction efficiency. Purification via column chromatography with solvent systems like dichloromethane/ethyl acetate (2:1) is common. Optimization parameters include adjusting catalyst loading (e.g., p-toluenesulfonic acid), reaction time (6–12 hours), and post-synthetic modifications such as N-alkylation to introduce substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Identify the carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and hydroxyl (O–H) absorption at ~3200–3500 cm⁻¹.

- NMR : Prioritize ¹H NMR signals for the pyridazinone ring protons (δ 6.5–8.0 ppm) and substituent-specific peaks (e.g., 3-hydroxyphenyl protons at δ 6.7–7.3 ppm). ¹³C NMR should confirm the carbonyl carbon at ~160–165 ppm .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects at the 3-hydroxyphenyl position?

- Methodological Answer :

- Substituent Variation : Introduce electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –NO₂) groups to assess electronic effects.

- Bioactivity Assays : Compare anti-inflammatory (via heat-induced hemolysis) or anticonvulsant (INH-induced seizure models) activities. For example, methyl or chloro substituents on the phenyl ring enhance anticonvulsant potency .

- Computational Modeling : Use docking studies to predict binding affinities to targets like p38 MAP kinase or COX-2 .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for pyridazinone analogs?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess absorption/distribution (e.g., LogP values) to identify bioavailability issues. Derivatives with LogP >3 may exhibit poor solubility.

- Metabolic Stability : Use liver microsome assays to detect rapid degradation. Introduce metabolically stable groups (e.g., fluorination) .

- Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .

Q. What advanced crystallographic techniques elucidate intermolecular interactions in pyridazinone derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding patterns (e.g., O–H···O/N interactions) and π-π stacking.

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H, C···O interactions). For example, >20% H···H contacts indicate dense packing in 4-benzyl-6-phenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.